6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile
Description
6-(3-Methoxypiperidin-1-yl)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative featuring a 3-methoxypiperidinyl substituent at the 6-position of the pyridine ring.
Properties
IUPAC Name |
6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-11-3-2-6-15(9-11)12-5-4-10(7-13)8-14-12/h4-5,8,11H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQKDGGCCFQSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with 3-methoxypiperidine under specific conditions. The reaction is often catalyzed by a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under reflux conditions in a solvent mixture of toluene and acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxypiperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxypiperidinyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like halides and bases are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(3-Methoxypiperidin-1-yl)pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridine-3-carbonitrile derivatives vary primarily in substituents at the 6-position, which significantly influence their physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Hydrogen Bonding: The 3-methoxypiperidinyl group in the target compound may enhance binding affinity in biological systems compared to non-polar substituents (e.g., chlorothiophenyl) .
- Polarity : Morpholinyl and methoxypiperidinyl groups increase solubility in polar solvents compared to lipophilic substituents like thiophenyl .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~245.3 g/mol) falls within the optimal range for drug-likeness (200–500 g/mol).
- Solubility : Methoxy and piperidinyl groups enhance aqueous solubility compared to halogenated or aromatic analogs .
- Crystal Packing : Analogs like 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)-pyridine-3-carbonitrile form 3D networks via C–H···π interactions, suggesting similar solid-state stability for the target compound .
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